5-Butyl-2-hydroxybenzonitrile

Description

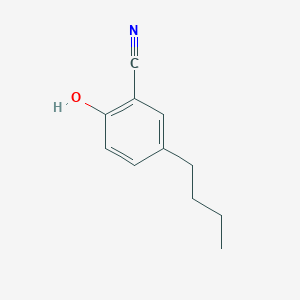

5-Butyl-2-hydroxybenzonitrile is a substituted benzonitrile derivative characterized by a hydroxyl (-OH) group at the 2-position, a nitrile (-CN) group at the 1-position, and a butyl (-C₄H₉) substituent at the 5-position of the benzene ring. Its molecular formula is C₁₁H₁₃NO, with a molecular weight of 175.22 g/mol. This compound belongs to the family of 2-hydroxybenzonitriles, which are studied for applications in agrochemicals, pharmaceuticals, and materials science due to their versatile reactivity and functional group interactions.

Properties

CAS No. |

52899-63-5 |

|---|---|

Molecular Formula |

C11H13NO |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

5-butyl-2-hydroxybenzonitrile |

InChI |

InChI=1S/C11H13NO/c1-2-3-4-9-5-6-11(13)10(7-9)8-12/h5-7,13H,2-4H2,1H3 |

InChI Key |

CYURSYQPPHRSMN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-2-hydroxybenzonitrile typically involves the reaction of 2-hydroxybenzonitrile with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

2-Hydroxybenzonitrile+Butyl Bromide→this compound

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Butyl-2-hydroxybenzonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: Formation of 5-butyl-2-hydroxybenzaldehyde.

Reduction: Formation of 5-butyl-2-hydroxybenzylamine.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: 5-Butyl-2-hydroxybenzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used to study the effects of nitrile and hydroxyl functional groups on biological systems. It may also be used in the development of bioactive molecules.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research into its biological activity can lead to the discovery of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Butyl-2-hydroxybenzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 5-butyl-2-hydroxybenzonitrile with its halogen-substituted analog, 5-bromo-2-hydroxybenzonitrile , based on structural and physicochemical features derived from computational analysis and available experimental

Key Observations:

- Substituent Effects: The butyl group introduces significant hydrophobicity, likely reducing aqueous solubility compared to the bromo analog. In contrast, the bromine atom in 5-bromo-2-hydroxybenzonitrile increases polarity, enabling better solubility in solvents like ethanol or dimethyl sulfoxide (DMSO) .

- Electronic Effects : The electron-withdrawing bromine atom may enhance the acidity of the hydroxyl group (lower pKa) compared to the electron-donating butyl chain. This could influence reactivity in deprotonation or nucleophilic substitution reactions.

Biological Activity

5-Butyl-2-hydroxybenzonitrile, an organic compound characterized by a hydroxyl (-OH) group and a nitrile (-C≡N) group on a benzene ring, has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological interactions, and therapeutic prospects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the hydroxy and nitrile groups significantly influences its chemical reactivity and biological interactions. These functional groups can form hydrogen bonds, participate in nucleophilic reactions, and interact with various biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Starting Materials : The synthesis often begins with commercially available phenolic compounds.

- Functionalization : The introduction of the butyl group can be achieved via alkylation reactions.

- Nitrilation : The nitrile group is introduced through methods such as dehydration of corresponding amides or direct nitrilation of phenolic compounds.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity , which may contribute to protective effects against oxidative stress in biological systems. This activity is crucial for mitigating cellular damage caused by free radicals.

Enzyme Interactions

Preliminary studies suggest that this compound may interact with various enzymes, potentially influencing metabolic pathways. Its functional groups allow it to engage in hydrogen bonding, which is essential for enzyme-substrate interactions.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

- Antiproliferative Effects : In vitro studies have shown that structurally related phenolic compounds can exhibit antiproliferative effects against cancer cell lines. For instance, derivatives with hydroxyl groups have been linked to reduced cell viability in colorectal adenocarcinoma models .

- Toxicological Assessments : Toxicological data from structurally similar compounds indicate potential risks associated with repeated exposure. For example, phenolic benzotriazoles have shown hepatotoxicity in animal studies, highlighting the need for careful evaluation of safety profiles for new derivatives like this compound .

- Bioavailability Studies : Investigations into the bioavailability of related phenolic compounds indicate that their metabolites can be detected in human plasma and urine after consumption, suggesting that this compound may also be bioavailable and exert systemic effects .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals distinct biological activities:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3,5-Di-tert-butyl-4-hydroxybenzonitrile | Two tert-butyl groups, hydroxy group | Known for antioxidant properties |

| 3-(tert-Butyl)-2-hydroxybenzaldehyde | Hydroxy group and aldehyde instead of nitrile | Potentially different reactivity due to aldehyde |

| 3,5-Di-tert-butyl-4-hydroxybenzoic acid | Carboxylic acid group | Exhibits distinct acid-base properties |

| 2-tert-Butyl-4-methoxyphenol | Methoxy group instead of hydroxy | Antioxidant activity; widely used as food preservative |

This table illustrates how variations in functional groups can lead to differing biological activities and therapeutic potentials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.